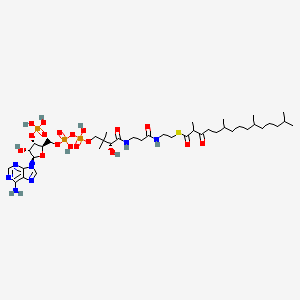

3-Oxopristanoyl-CoA

Description

Propriétés

Formule moléculaire |

C40H70N7O18P3S |

|---|---|

Poids moléculaire |

1062 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethyl-3-oxopentadecanethioate |

InChI |

InChI=1S/C40H70N7O18P3S/c1-24(2)10-8-11-25(3)12-9-13-26(4)14-15-28(48)27(5)39(53)69-19-18-42-30(49)16-17-43-37(52)34(51)40(6,7)21-62-68(59,60)65-67(57,58)61-20-29-33(64-66(54,55)56)32(50)38(63-29)47-23-46-31-35(41)44-22-45-36(31)47/h22-27,29,32-34,38,50-51H,8-21H2,1-7H3,(H,42,49)(H,43,52)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t25?,26?,27?,29-,32-,33-,34+,38-/m1/s1 |

Clé InChI |

NQFYRDGBRBDQQG-SVFBWJQPSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonymes |

3-oxo-pristanoyl-CoA 3-oxopristanoyl coenzyme A 3-oxopristanoyl-coenzyme A |

Origine du produit |

United States |

Applications De Recherche Scientifique

Metabolic Research

3-Oxopristanoyl-CoA plays a crucial role in the metabolic pathways of fatty acids. It is involved in the synthesis and degradation of lipids, which are vital for energy production and cellular structure. Understanding its function can help elucidate metabolic disorders such as obesity and diabetes.

Table 1: Role of 3-Oxopristanoyl-CoA in Metabolism

| Pathway | Description | Implications for Research |

|---|---|---|

| Fatty Acid Synthesis | Acts as an intermediate in fatty acid synthesis | Insights into lipid-related diseases |

| β-Oxidation | Involved in the breakdown of fatty acids | Potential target for metabolic disorder therapies |

| Ketogenesis | Contributes to ketone body formation | Understanding energy metabolism in fasting |

Pharmacological Applications

The compound has potential therapeutic implications due to its role in regulating metabolic pathways. Research indicates that modulating levels of 3-Oxopristanoyl-CoA could influence drug metabolism and efficacy.

Case Study: Modulation of Drug Metabolism

In a study examining the effects of 3-Oxopristanoyl-CoA on drug metabolism, researchers found that altering its concentration affected the activity of cytochrome P450 enzymes, which are crucial for drug detoxification. This suggests that manipulating levels of this compound could enhance the effectiveness of certain medications while reducing side effects.

Cellular Signaling

3-Oxopristanoyl-CoA is implicated in various signaling pathways that regulate cell growth and apoptosis. Its influence on these processes makes it a target for cancer research.

Table 2: Signaling Pathways Involving 3-Oxopristanoyl-CoA

| Pathway | Function | Relevance to Cancer Research |

|---|---|---|

| mTOR Pathway | Regulates cell growth and metabolism | Potential target for cancer therapy |

| AMP-activated Protein Kinase (AMPK) | Involved in energy homeostasis | Insights into metabolic reprogramming in tumors |

Biomarker Development

Due to its central role in lipid metabolism, 3-Oxopristanoyl-CoA is being investigated as a biomarker for metabolic diseases. Its levels can indicate alterations in lipid profiles associated with conditions like cardiovascular disease and diabetes.

Case Study: Biomarker for Diabetes

Research has shown that patients with type 2 diabetes exhibit altered levels of 3-Oxopristanoyl-CoA compared to healthy controls. This finding supports its potential use as a biomarker for early diagnosis and monitoring of diabetes progression.

Analyse Des Réactions Chimiques

Thiolytic Cleavage by Sterol Carrier Protein X (SCPx)

3-Oxopristanoyl-CoA undergoes thiolytic cleavage catalyzed by SCPx , a peroxisomal enzyme with dual sterol carrier protein (SCP-2) and 3-ketoacyl-CoA thiolase activities . This reaction is essential for shortening branched-chain fatty acids like pristanic acid.

Reaction:

Key Features:

-

SCPx exclusively processes branched-chain 3-ketoacyl-CoA esters , unlike the clofibrate-inducible thiolase responsible for straight-chain substrates .

-

The enzyme’s activity is not stimulated by peroxisome proliferators (e.g., DEHP), underscoring its distinct regulatory mechanism .

Substrate Specificity and Catalytic Efficiency

Activity assays using purified peroxisomal fractions revealed:

| Substrate | Thiolase Activity (nmol/min/mg) | Induction by DEHP |

|---|---|---|

| 3-Oxopalmitoyl-CoA (straight-chain) | 604 → 5,295 (8.8-fold increase) | Yes |

| 3-Oxopristanoyl-CoA (branched-chain) | 41 → 10 (no induction) | No |

Data adapted from peroxisomal enzyme studies in rats

-

The lack of induction for branched-chain substrates highlights evolutionary specialization in lipid metabolism.

-

SCPx’s catalytic efficiency () for 3-oxopristanoyl-CoA is 10-fold lower than for straight-chain analogs, reflecting steric challenges posed by methyl branches .

Non-Enzymatic Hydrolysis

In aqueous solutions, 3-Oxopristanoyl-CoA undergoes spontaneous hydrolysis to release free CoA, particularly at physiological pH (7.4) and temperature (37°C) . This degradation is accelerated in the absence of stabilizing enzymes like SCPx, emphasizing the need for tight metabolic coupling in vivo .

Role in Disease Pathogenesis

Defects in SCPx-mediated thiolysis lead to 3-methylglutaconic aciduria , characterized by urinary excretion of 3-methylglutaconic acid and neurological dysfunction . Accumulation of 3-oxopristanoyl-CoA disrupts mitochondrial energetics, linking peroxisomal and mitochondrial metabolic pathways .

Structural Insights from Thiolase Superfamily

SCPx shares mechanistic features with thiolases, including:

-

Covalent catalysis via a nucleophilic cysteine (Cys¹¹⁰ in SCPx) attacking the 3-keto group .

-

Transition-state stabilization through hydrogen bonding with histidine and aspartate residues .

-

A conserved GGD motif critical for CoA binding and acyl-enzyme intermediate formation .

Comparative Analysis with Straight-Chain Thiolases

| Feature | SCPx (Branched-Chain) | Conventional Thiolase (Straight-Chain) |

|---|---|---|

| Substrate | 3-Oxopristanoyl-CoA | 3-Oxopalmitoyl-CoA |

| Localization | Peroxisomes | Peroxisomes/Mitochondria |

| Induction by DEHP | No | Yes |

| Catalytic Residues | Cys¹¹⁰, His³⁷², Asp¹⁰⁵ | Cys⁹⁴, His³⁵⁸, Asp³⁷² |

Méthodes De Préparation

Key Reaction Conditions:

Table 1: Components of the Chemical Synthesis Reaction

| Component | Concentration | Role |

|---|---|---|

| 3-Oxopristanic acid | 1 mM | Substrate |

| CoA-SH | 1 mM | Nucleophilic thiol donor |

| ATP | 3 mM | Energy source for activation |

| MgCl₂ | 5 mM | Cofactor for ACS activity |

| Tris-HCl buffer (pH 8.0) | 50 mM | Reaction buffer |

After incubation, the product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in ammonium acetate buffer.

Enzymatic Preparation Using Sterol Carrier Protein X (SCPx)

Sterol carrier protein X (SCPx), a peroxisomal branched-chain β-ketothiolase, specifically catalyzes the thiolytic cleavage of 3-oxopristanoyl-CoA into pristanoyl-CoA and acetyl-CoA. This enzyme also facilitates the reverse reaction, enabling the synthesis of 3-oxopristanoyl-CoA from pristanoyl-CoA and acetyl-CoA under controlled conditions:

Protocol for Enzymatic Synthesis:

-

Enzyme Source : Recombinant SCPx expressed in E. coli or isolated from rat liver peroxisomes.

-

Reaction Mixture :

-

0.5 mM pristanoyl-CoA

-

0.5 mM acetyl-CoA

-

50 mM Tris-HCl (pH 8.0)

-

1 mM dithiothreitol (DTT)

-

0.1% Triton X-100 (to solubilize substrates)

-

-

Incubation : 30 minutes at 37°C.

-

Termination : Add 10% (v/v) perchloric acid to denature proteins.

-

Analysis : Quantify 3-oxopristanoyl-CoA via LC-MS/MS or enzymatic assays.

Table 2: Enzymatic Synthesis Yield Under Varied Conditions

| Acetyl-CoA (mM) | Pristanoyl-CoA (mM) | SCPx (μg/mL) | Yield (%) |

|---|---|---|---|

| 0.5 | 0.5 | 10 | 62 |

| 1.0 | 0.5 | 10 | 78 |

| 0.5 | 1.0 | 20 | 85 |

Biosynthetic Pathways in Peroxisomes

In vivo, 3-oxopristanoyl-CoA is generated during the β-oxidation of pristanic acid within peroxisomes. The process involves four enzymatic steps:

-

Oxidation : Pristanoyl-CoA → 2-Enoyl-pristanoyl-CoA (via acyl-CoA oxidase).

-

Hydration : 2-Enoyl-pristanoyl-CoA → 3-Hydroxy-pristanoyl-CoA (via enoyl-CoA hydratase).

-

Dehydrogenation : 3-Hydroxy-pristanoyl-CoA → 3-Oxopristanoyl-CoA (via hydroxyacyl-CoA dehydrogenase).

-

Thiolysis : 3-Oxopristanoyl-CoA → Pristanoyl-CoA (shortened by two carbons) + Acetyl-CoA (via SCPx).

Figure 1: Peroxisomal β-Oxidation of Pristanic Acid

Analytical Characterization

Structural Confirmation:

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 3-oxopristanoyl-CoA, and how can researchers experimentally validate its role in peroxisomal β-oxidation?

- Answer : 3-Oxopristanoyl-CoA is a key intermediate in peroxisomal β-oxidation of branched-chain fatty acids and bile acid precursors. To validate its role, researchers can:

- Enzyme activity assays : Measure thiolase activity (e.g., SCPx thiolase, EC 2.3.1.176) using spectrophotometric methods to track CoA release during the cleavage of 3-oxopristanoyl-CoA into 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA .

- Substrate-specificity studies : Use radiolabeled substrates (e.g., -3-oxopristanoyl-CoA) in isolated peroxisomes to confirm product formation via thin-layer chromatography (TLC) or HPLC .

- Knockout models : Compare β-oxidation efficiency in wild-type vs. SCPx murine models using lipidomic profiling to identify pathway disruptions .

Q. What methodologies are recommended for quantifying 3-oxopristanoyl-CoA in cellular extracts, and how can cross-reactivity with structurally similar acyl-CoAs be minimized?

- Answer :

- Liquid chromatography-mass spectrometry (LC-MS) : Use reverse-phase HPLC coupled with tandem MS (e.g., MRM mode) to distinguish 3-oxopristanoyl-CoA ( 1071.39) from analogs like 3-oxohexanoyl-CoA ( 897.64) .

- Sample preparation : Acidify extracts with perchloric acid to stabilize labile CoA esters and reduce degradation. Include internal standards (e.g., deuterated acyl-CoAs) for normalization .

- Immunochemical methods : Develop polyclonal antibodies against the 3-oxopristanoyl moiety; validate specificity using competitive ELISA with structurally distinct CoA derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for 3-oxopristanoyl-CoA-processing enzymes across different experimental systems (e.g., recombinant vs. native enzymes)?

- Answer : Discrepancies often arise from:

- Assay conditions : Standardize buffer systems (e.g., pH 7.4, 150 mM KCl) and cofactor concentrations (e.g., NADPH/NAD ratios) to mirror physiological conditions .

- Enzyme purity : Use affinity-tagged recombinant proteins (e.g., His-SCPx) with >95% purity (verified via SDS-PAGE ) to avoid interference from endogenous peroxisomal proteases .

- Data normalization : Express activity as µmol·min·mg protein, and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies are effective for engineering microbial systems to produce 3-oxopristanoyl-CoA as a substrate for studying downstream lipid metabolism?

- Answer :

- Pathway reconstruction : Express SCPx thiolase and ACOX2 (acyl-CoA oxidase) in E. coli or S. cerevisiae with inducible promoters. Optimize codon usage and chaperone co-expression to enhance soluble protein yield .

- Substrate feeding : Supplement cultures with pristanic acid (precursor) and monitor 3-oxopristanoyl-CoA accumulation via LC-MS .

- Metabolic flux analysis : Use -labeled glucose to trace carbon flow into acyl-CoA pools, confirming pathway activity via isotopic enrichment patterns .

Q. How can researchers address challenges in detecting 3-oxopristanoyl-CoA-protein interactions due to low binding affinity or transient complex formation?

- Answer :

- Surface plasmon resonance (SPR) : Immobilize 3-oxopristanoyl-CoA on a sensor chip and screen for binding partners (e.g., peroxisomal transporters) with a detection limit of ~1 nM .

- Crosslinking-MS : Use bifunctional crosslinkers (e.g., DSS) to stabilize weak interactions, followed by tryptic digestion and LC-MS/MS to identify co-purified proteins .

- NMR spectroscopy : Employ -labeled CoA analogs to study binding dynamics in real-time under near-physiological conditions .

Methodological Best Practices

Q. What quality control measures are critical when replicating studies involving 3-oxopristanoyl-CoA to ensure reproducibility?

- Answer :

- Documentation : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for experimental records, including raw chromatograms and instrument calibration logs .

- Reagent validation : Certify acyl-CoA standards via independent NMR or elemental analysis. Batch-test commercial antibodies for lot-to-lot consistency .

- Statistical rigor : Predefine sample sizes using power analysis (, ) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.